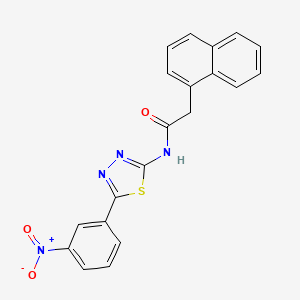

2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic molecule featuring a naphthalene moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a meta-nitro phenyl group. The naphthalene system contributes to aromatic interactions, while the thiadiazole core enhances electron-deficient properties, making it a candidate for biological applications such as antimicrobial or anticancer agents . The meta-nitro group on the phenyl ring is critical for electronic effects, influencing reactivity and binding interactions with biological targets .

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3S/c25-18(12-14-7-3-6-13-5-1-2-10-17(13)14)21-20-23-22-19(28-20)15-8-4-9-16(11-15)24(26)27/h1-11H,12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYOXLGBHLKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.

Nitration of Phenyl Ring: The nitrophenyl group is introduced by nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The naphthalene derivative is coupled with the thiadiazole derivative through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Melting Points and Yields

Spectroscopic Features

- IR Spectroscopy: The target compound’s C=O stretch (~1670–1680 cm⁻¹) and nitro group vibrations (~1535 cm⁻¹) align with 6c (1676 cm⁻¹ C=O; 1535 cm⁻¹ NO₂) .

- NMR : The naphthalene protons in the target compound would resonate similarly to 6c (δ 7.20–8.61 ppm), while the meta-nitro phenyl group would show distinct deshielding compared to para-nitro analogs .

Anticancer Potential

- Apoptosis Induction : Compounds 3 and 8 () with nitro groups inhibit Akt activity (92.36% and 86.52%, respectively), suggesting the target’s nitro group may enhance similar pathways .

- Role of Nitro Position : Para-nitro in 8 improves π-π interactions in docking studies, while the target’s meta-nitro may prioritize steric compatibility with hydrophobic binding pockets .

Antimicrobial Activity

Neuroprotective Effects

- Benzo[d]oxazole Derivatives: compounds (e.g., 5l–q) exhibit neuroprotection via unknown mechanisms, suggesting heterocycle variations (oxazole vs. thiadiazole) significantly modulate activity .

Biological Activity

2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives . It features a naphthalene ring, a nitrophenyl group, and a thiadiazole ring linked through an acetamide moiety. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.

Chemical Structure and Properties

The chemical structure can be described using the following details:

- IUPAC Name : this compound

- Molecular Formula : C20H14N4O3S

- Molecular Weight : 394.37 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiadiazole Ring : Cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates.

- Nitration of the Phenyl Ring : Introduction of the nitrophenyl group using concentrated nitric acid and sulfuric acid.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to inhibit various bacterial strains such as E. coli and S. aureus.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness against cancer cell lines such as MCF-7 and HepG2.

Case Study: Antitumor Activity

In a study conducted on novel thiadiazole derivatives, it was found that certain compounds demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line with IC50 values lower than cisplatin controls .

Table 2: Antitumor Activity Against Cancer Cell Lines

The mechanisms underlying the biological activities of this compound involve:

- Antimicrobial Action : Likely due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

- Anticancer Mechanism : Potentially through induction of apoptosis or inhibition of cell proliferation by interacting with cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be ensured?

- Synthesis Steps :

Thiadiazole Ring Formation : Cyclization of hydrazine derivatives with carbon disulfide or thiocyanates under acidic/basic conditions .

Nitration : Introduce the nitro group to the phenyl ring using HNO₃/H₂SO₄ .

Coupling : Link the naphthalene and thiadiazole moieties via an acetamide bond using coupling reagents (e.g., DCC or EDC) and a base like triethylamine .

- Purification : Recrystallization (ethanol) or column chromatography for high-purity yields .

- Characterization : Confirm structure via ¹H/¹³C NMR, IR (e.g., C=O at ~1670 cm⁻¹), and HRMS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.4 ppm) and confirm acetamide linkage .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1535 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at 404.1359 for nitro-substituted analogs) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) and non-cancer lines (e.g., NIH3T3) to assess selectivity .

- Apoptosis Induction : Measure caspase-3/9 activation via fluorometric assays in treated cells .

- Comparative Studies : Benchmark activity against cisplatin or doxorubicin for potency evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies of this compound?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., electrophilicity index) and π-electron delocalization in the thiadiazole ring .

- Docking Studies : Simulate binding to targets (e.g., aromatase or caspase-3) using AutoDock Vina. Prioritize compounds with strong hydrogen bonding (e.g., nitro group interactions) .

- Validation : Compare DFT-optimized geometries (e.g., O–S–N–C torsion angles) with crystallographic data .

Q. How should researchers resolve contradictions between computational predictions and experimental biological data?

- Case Example : If DFT predicts high electrophilicity (e.g., global electrophilicity index >29 eV) but cytotoxicity is low, investigate:

Membrane Permeability : Perform logP assays to assess cellular uptake .

Metabolic Stability : Use liver microsome assays to identify rapid degradation .

Off-Target Effects : Screen against kinase panels to rule out non-specific interactions .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replace nitro with methoxy or halogens) and compare bioactivity .

- Key Metrics :

- IC₅₀ Values : For cytotoxicity (e.g., <0.1 mmol/L indicates high potency) .

- Selectivity Index : Ratio of IC₅₀ in non-cancer vs. cancer cells (e.g., >10-fold preferred) .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

- Solubility Enhancement : Formulate with PEG or cyclodextrins to increase aqueous solubility .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Bioavailability Testing : Conduct pharmacokinetic studies in rodent models to measure Cmax and half-life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.